N-{[4-(benzyloxy)phenyl](cyano)methyl}-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-{4-(benzyloxy)phenylmethyl}-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzyloxyphenyl group, a cyano group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-(benzyloxy)phenylmethyl}-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzyloxyphenyl intermediate, which is then reacted with a cyano group donor under controlled conditions to form the cyano-substituted intermediate. This intermediate is further reacted with 5-methyl-1,2-oxazole-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-{4-(benzyloxy)phenylmethyl}-5-methyl-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives with carboxyl or hydroxyl groups.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
N-{4-(benzyloxy)phenylmethyl}-5-methyl-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-(benzyloxy)phenylmethyl}-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyano group and oxazole ring are key structural features that contribute to its binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-{4-(benzyloxy)phenylmethyl}-5-methyl-1,2-oxazole-3-carboxamide: shares similarities with other compounds containing benzyloxyphenyl, cyano, and oxazole groups, such as:
Uniqueness
The uniqueness of N-{4-(benzyloxy)phenylmethyl}-5-methyl-1,2-oxazole-3-carboxamide lies in its specific substitution pattern and the presence of the 5-methyl group on the oxazole ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[cyano-(4-phenylmethoxyphenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-14-11-18(23-26-14)20(24)22-19(12-21)16-7-9-17(10-8-16)25-13-15-5-3-2-4-6-15/h2-11,19H,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYJLVCCMNROGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC(C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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